molecular formula C20H16N2O3 B14187439 N-benzyl-3-nitro-N-phenylbenzamide

N-benzyl-3-nitro-N-phenylbenzamide

Cat. No.: B14187439
M. Wt: 332.4 g/mol
InChI Key: NRIXJIPPSNLRIY-UHFFFAOYSA-N
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Description

N-benzyl-3-nitro-N-phenylbenzamide: is an organic compound with the molecular formula C20H16N2O3 It is a derivative of benzamide, characterized by the presence of a benzyl group, a nitro group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-nitro-N-phenylbenzamide typically involves the reaction of benzamide with benzyl chloride and 3-nitroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of N-benzyl-3-amino-N-phenylbenzamide.

    Reduction: Formation of N-benzyl-3-nitro-N-phenylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N-benzyl-3-nitro-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, influencing its activity.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-phenylbenzamide: Similar structure but lacks the benzyl and nitro groups.

    N-benzylbenzamide: Lacks the nitro group but has the benzyl group.

Uniqueness: N-benzyl-3-nitro-N-phenylbenzamide is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-10-7-13-19(14-17)22(24)25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2

InChI Key

NRIXJIPPSNLRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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